REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([CH:9]=1)[C:7]#[N:8].[F:11][C:12]1[CH:17]=[C:16](B(O)O)[CH:15]=[CH:14][N:13]=1.C([O-])([O-])=O.[Na+].[Na+].C1(C)C=CC=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(O)C.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:16]2[CH:15]=[CH:14][N:13]=[C:12]([F:11])[CH:17]=2)=[C:6]([CH:9]=1)[C:7]#[N:8] |f:2.3.4,^1:37,39,58,77|
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Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C#N)C1)I
|
Name
|
|
Quantity
|
229 mg
|
Type
|
reactant
|
Smiles
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FC1=NC=CC(=C1)B(O)O
|
Name
|
|
Quantity
|
516 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
94 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 120° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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CUSTOM
|
Details
|
the solvents were evaporated
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Type
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DISSOLUTION
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Details
|
the residue was redissolved in water (5 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (8 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography
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Type
|
WASH
|
Details
|
eluted with 15% ethyl acetate in hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C#N)C1)C1=CC(=NC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |